molecular formula C14H30O B14418028 (2S)-Tetradecan-2-OL CAS No. 82272-45-5

(2S)-Tetradecan-2-OL

Cat. No.: B14418028
CAS No.: 82272-45-5
M. Wt: 214.39 g/mol
InChI Key: BRGJIIMZXMWMCC-AWEZNQCLSA-N
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Description

(2S)-Tetradecan-2-OL is a chiral alcohol with the molecular formula C14H30O. It is an enantiomer of tetradecan-2-OL, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is part of the broader class of secondary alcohols and is characterized by a hydroxyl group (-OH) attached to the second carbon of a tetradecane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-Tetradecan-2-OL can be achieved through several methods, including:

    Reduction of Ketones: One common method involves the reduction of tetradecan-2-one using chiral catalysts to ensure the production of the (2S) enantiomer.

    Hydroboration-Oxidation: Another method involves the hydroboration of tetradec-1-ene followed by oxidation to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes are optimized to ensure high yield and enantiomeric purity, often employing chiral catalysts and specific reaction conditions to favor the formation of the (2S) enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2S)-Tetradecan-2-OL undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tetradecan-2-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: It can be reduced to tetradecane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form tetradecan-2-yl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products

    Oxidation: Tetradecan-2-one

    Reduction: Tetradecane

    Substitution: Tetradecan-2-yl chloride

Scientific Research Applications

(2S)-Tetradecan-2-OL has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-Tetradecan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group of the compound can form hydrogen bonds with active sites of enzymes, influencing their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its application, such as metabolic pathways in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

Similar Compounds

    (2R)-Tetradecan-2-OL: The enantiomer of (2S)-Tetradecan-2-OL, differing only in the spatial arrangement of atoms.

    Tetradecan-1-OL: A primary alcohol with the hydroxyl group attached to the first carbon.

    Tetradecan-3-OL: A secondary alcohol with the hydroxyl group attached to the third carbon.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct physical and chemical properties compared to its enantiomer and other positional isomers. This uniqueness is particularly important in applications requiring high enantiomeric purity, such as in pharmaceuticals and chiral catalysis.

Properties

CAS No.

82272-45-5

Molecular Formula

C14H30O

Molecular Weight

214.39 g/mol

IUPAC Name

(2S)-tetradecan-2-ol

InChI

InChI=1S/C14H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14-15H,3-13H2,1-2H3/t14-/m0/s1

InChI Key

BRGJIIMZXMWMCC-AWEZNQCLSA-N

Isomeric SMILES

CCCCCCCCCCCC[C@H](C)O

Canonical SMILES

CCCCCCCCCCCCC(C)O

Origin of Product

United States

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